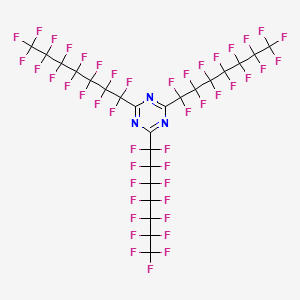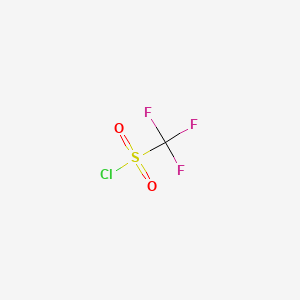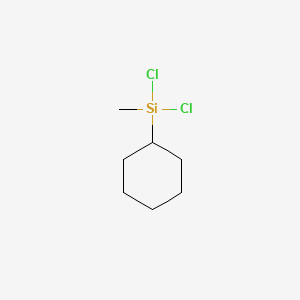
2,4,6-Tris(pentadecafluoroheptyl)-1,3,5-triazine
Overview
Description
2,4,6-Tris(pentadecafluoroheptyl)-1,3,5-triazine (TPDT) is a fluorinated triazine derivative with a unique combination of properties that make it a promising candidate for a wide range of applications. TPDT has been used in various scientific research applications, including as a catalyst, a flame retardant, a plasticizer, and a surfactant. The unique properties of TPDT make it an ideal material for a variety of applications in the laboratory and in industrial settings.
Scientific Research Applications
Crystal Structures and Inclusion Properties
- Fluorinated Triazines and Their Inclusion Compounds : Fluorinated triazines, similar to 2,4,6-Tris(pentadecafluoroheptyl)-1,3,5-triazine, have been synthesized and studied for their crystal structures and inclusion properties. Variations in linking heteroatoms between the triazine core and fluorophenyl groups lead to different fluorine interactions and inclusion behaviors, showing potential in host-guest chemistry applications (Reichenbaecher et al., 2006).
Host-Guest Interactions and Channel Structures
- Channel Inclusions with Solvents : Perfluorinated triazines, akin to the compound of interest, have demonstrated the ability to form channel inclusions with various solvents. These channels and host-guest interactions are significant for applications in molecular encapsulation and separation technologies (Reichenbcher et al., 2004).
Synthetic Routes and Bioactive Compounds
- Synthesis of Biologically Active Compounds : While not directly studying 2,4,6-Tris(pentadecafluoroheptyl)-1,3,5-triazine, research on 1,3,5-triazine derivatives highlights their utility in pharmaceuticals, materials, and agrochemicals. These derivatives are valuable scaffolds for generating molecular libraries with potential bioactivity (Banerjee et al., 2013).
Applications in Organic Synthesis
- Recyclable Reagents in Organic Synthesis : Triazine derivatives are shown to be effective in organic synthesis reactions, such as chlorination and oxidation. The recyclability of these compounds, due to their unique solubility properties, underscores their environmental and economic benefits in chemical processes (Thorat et al., 2013).
Molecular and Material Science
- Dendrimeric Complexes and Magnetic Behaviors : Research on triazine-centered dendrimeric ligands, which share structural similarities with the compound , reveals insights into the synthesis and characterization of multinuclear complexes. These studies are significant in the field of molecular science and material engineering, particularly concerning magnetic properties (Uysal & Koç, 2010).
Coordination Chemistry
- Ligands in Coordination Chemistry : Triazine ligands, particularly those with polypyridyl derivatives, have found extensive use in coordination chemistry. These compounds, through their interaction with transition metals and lanthanides, are applicable in the creation of luminescent materials and the synthesis of complex metalla-assemblies (Therrien, 2011).
Energetic Materials and Synthesis
- Energetic Materials Synthesis : The synthesis of certain triazine derivatives, particularly those with nitro groups, indicates their potential in the development of high-density insensitive energetic materials. These compounds exhibit notable properties like good density and excellent thermal stability, making them suitable for specialized applications (Gidaspov et al., 2016).
Electronic and Photophysical Applications
- Electron Transport Materials in OLEDs : 1,3,5-Triazine derivatives, including those with electron-transporting properties, are effective in organic light-emitting diodes (OLEDs). Their structural features contribute to high-efficiency and high-performance in electrophosphorescent devices (Inomata et al., 2004).
Membrane Development
- Organic-Inorganic Membranes : Triazine-based precursors have been explored for developing membranes with significant selectivity, especially in gas separation applications. This indicates potential advancements in membrane technology for industrial applications (Ibrahim et al., 2014).
Safety And Hazards
Like all chemicals, the safety and hazards associated with triazines depend on the specific compound and its intended use. Some triazine compounds are relatively safe, while others can be toxic or even carcinogenic. Therefore, appropriate safety precautions should always be taken when handling these chemicals1.
Future Directions
The future of triazine research is likely to involve the development of new synthesis methods and the exploration of new applications for these versatile compounds. This could include the development of new pharmaceuticals, more efficient herbicides, or new materials for use in various industries1.
properties
IUPAC Name |
2,4,6-tris(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptyl)-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24F45N3/c25-4(26,7(31,32)10(37,38)13(43,44)16(49,50)19(55,56)22(61,62)63)1-70-2(5(27,28)8(33,34)11(39,40)14(45,46)17(51,52)20(57,58)23(64,65)66)72-3(71-1)6(29,30)9(35,36)12(41,42)15(47,48)18(53,54)21(59,60)24(67,68)69 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFAUAMWYFFXWLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24F45N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20176059 | |
| Record name | 2,4,6-Tris(pentadecafluoroheptyl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1185.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Tris(pentadecafluoroheptyl)-1,3,5-triazine | |
CAS RN |
21674-38-4 | |
| Record name | 2,4,6-Tris(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptyl)-1,3,5-triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21674-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Tris(pentadecafluoroheptyl)-1,3,5-triazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021674384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,6-Tris(pentadecafluoroheptyl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-tris(pentadecafluoroheptyl)-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.459 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















